molecular formula C41H42ClN3O11 B1515295 Atto 590 NHS ester CAS No. 670269-33-7

Atto 590 NHS ester

Cat. No. B1515295
CAS RN: 670269-33-7
M. Wt: 788.2 g/mol
InChI Key: SHJDVERDESTYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atto 590 NHS ester is a novel fluorescent label that belongs to the class of rhodamine dyes . It is characterized by strong absorption, high fluorescence quantum yield, and high thermal and photochemical stability . It is highly suitable for single-molecule detection applications and high-resolution microscopy .


Synthesis Analysis

Atto 590 NHS ester is an amine-reactive reagent that readily reacts with compounds containing amino groups, forming a chemically stable amide bond between the dye and a protein . The dye is moderately hydrophilic and consists of a mixture of two isomers with practically identical absorption and fluorescence .


Molecular Structure Analysis

The molecular structure of Atto 590 NHS ester is based on the Rhodamine structure . The fluorescence is excited most efficiently in the range 575 - 610 nm .


Physical And Chemical Properties Analysis

Atto 590 NHS ester has an absorption maximum of 593 nm and an emission maximum of 622 nm . It has a high fluorescence quantum yield and high thermal and photo-stability . The dye is moderately hydrophilic .

Scientific Research Applications

High-Resolution Microscopy

Atto 590 NHS ester is highly suitable for high-resolution microscopy techniques such as Photoactivated Localization Microscopy (PALM), direct Stochastic Optical Reconstruction Microscopy (dSTORM), and Stimulated Emission Depletion (STED) microscopy. These applications benefit from the dye’s strong absorption and high fluorescence quantum yield, allowing for single-molecule detection .

Flow Cytometry (FACS)

The dye is also used in flow cytometry for labeling cells or other particles, enabling the analysis of physical and chemical characteristics of particles as they flow in a fluid stream through a beam of light .

Fluorescence In-Situ Hybridization (FISH)

Atto 590 can be applied in FISH, a molecular cytogenetic technique that uses fluorescent probes that bind to only those parts of the chromosome with a high degree of sequence complementarity .

Western Blotting

It may be suitable for site-specific labeling of proteins in human embryonic kidney (HEK293T) cell lysates for western blotting, which is a method used to detect specific proteins in a sample using antibody binding .

Widefield Microscopy Studies

Atto 590 NHS ester can be used in widefield microscopy studies, where it helps in visualizing structures within living or fixed cells and tissues .

FRET-Based Applications

The dye is employed in Fluorescence Resonance Energy Transfer (FRET) studies, which is a technique used to study the interaction between two fluorescently labeled molecules (such as proteins) .

Mechanism of Action

The mechanism of action of Atto 590 NHS ester involves the reaction of the NHS-ester with amino groups of proteins. The optimum pH-range for NHS-ester coupling is pH 8.0 – 9.0 . At this pH, amino groups of proteins are unprotonated to a degree sufficiently high for fast coupling .

Safety and Hazards

The material safety data sheet (MSDS) of Atto 590 NHS ester can be downloaded from the ATTO-TEC website . It is recommended to avoid prolonged or repeated exposure, and to wash thoroughly after handling .

Future Directions

Atto 590 NHS ester is highly suitable for single-molecule detection applications and high-resolution microscopy . It also qualifies to be applied in flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and many more .

properties

IUPAC Name

2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41N3O7.ClHO4/c1-9-42-31-18-33-29(16-26(31)22(3)20-40(42,5)6)37(30-17-27-23(4)21-41(7,8)43(10-2)32(27)19-34(30)50-33)28-15-24(11-12-25(28)38(47)48)39(49)51-44-35(45)13-14-36(44)46;2-1(3,4)5/h11-12,15-21H,9-10,13-14H2,1-8H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJDVERDESTYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42ClN3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849484
Record name 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atto 590 NHS ester

CAS RN

670269-33-7
Record name 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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